
Fluorescein
Overview
Description
Fluorescein (C₂₀H₁₂O₅) is a synthetic xanthene fluorophore widely used in biomedical imaging, diagnostics, and analytical chemistry. Its structure consists of three aromatic rings with two oxygen bridges, forming a planar, conjugated system responsible for its intense green fluorescence (λₑₓ ≈ 494 nm, λₑₘ ≈ 521 nm) . The compound’s fluorescence is pH-dependent, with maximal emission in alkaline conditions due to the deprotonation of its phenolic hydroxyl groups . Key applications include:
- Medical Imaging: this compound sodium is FDA-approved for retinal angiography to diagnose vascular disorders like diabetic retinopathy and macular edema .
- Cellular Staining: Used in microendoscopy to visualize crypt morphology in colorectal epithelium, outperforming DNA intercalators like proflavine in brightness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein is synthesized by heating phthalic anhydride and resorcinol over a zinc catalyst. The reaction typically involves the following steps:
- Mixing resorcinol and phthalic anhydride.
- Heating the mixture to around 150°C to thaw.
- Adding zinc chloride anhydrous as a catalyst.
- Raising the temperature to 170-185°C to initiate the reaction.
- Stirring for 0.5 hours and then dissolving fully.
- Further heating to 210-220°C and maintaining the temperature for 4 hours.
- Cooling the mixture, pulverizing the cured product, and boiling it in water for 2 hours.
- Filtering, washing, and drying to obtain the crude this compound product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is further purified through recrystallization and Soxhlet extraction techniques to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Fluorescein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of this compound.
Substitution: Substitution reactions can introduce different functional groups to the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Produces this compound derivatives with altered fluorescence.
Reduction: Results in reduced this compound with modified properties.
Substitution: Yields substituted this compound compounds with different functional groups.
Scientific Research Applications
Scientific Research Applications
1.1 Bio-imaging and Fluorescence Microscopy
Fluorescein is extensively utilized in bio-imaging, allowing researchers to visualize cellular processes in real-time. Its ability to fluoresce under specific wavelengths makes it ideal for tracking biological activities within cells and tissues. For instance, this compound is used in the study of chloroplast starch granules in plants, where it interacts with amylose and amylopectin to reveal structural details under fluorescence microscopy .
1.2 Hydrological Tracing
In environmental science, this compound serves as a tracer in hydrological studies. By adding this compound to water bodies, researchers can track water movement, identify pollution sources, and study aquifer dynamics. This non-invasive method provides valuable insights into environmental processes without disturbing ecosystems .
1.3 Cancer Research and Surgery
This compound plays a critical role in oncological surgeries, particularly in the resection of tumors. Its use as a fluorescent marker enhances intraoperative visualization of tumor margins, significantly improving the extent of tumor removal. Studies have shown that this compound-guided surgery can achieve high rates of gross-total resection (GTR) in high-grade gliomas, with sensitivity and specificity rates reported at 82.2% and 90.9%, respectively .
1.4 Ophthalmology
In ophthalmic procedures, this compound is a standard diagnostic tool for assessing corneal integrity and vascular abnormalities. It is used in this compound angiography to visualize retinal blood flow and detect conditions like diabetic retinopathy . The compound's ability to highlight corneal abrasions and foreign bodies further underscores its importance in eye care.
Data Table: Applications of this compound
Application Area | Specific Use Case | Outcome/Benefit |
---|---|---|
Bio-imaging | Visualization of cellular processes | Real-time tracking of biological activities |
Environmental Science | Hydrological tracing | Identification of pollution sources |
Oncology | Tumor margin visualization during surgery | Increased rates of gross-total resection |
Ophthalmology | This compound angiography | Enhanced detection of retinal vascular abnormalities |
Case Studies
3.1 this compound-Guided Surgery for High-Grade Gliomas
A multicentric phase II trial involving 57 patients demonstrated the effectiveness of this compound-guided surgery for high-grade gliomas. The study reported that 82.6% of patients underwent complete tumor removal with no adverse reactions related to this compound administration . The findings suggest that this technique could significantly improve patient outcomes by enhancing surgical precision.
3.2 Environmental Tracing with this compound
In a hydrological study, this compound was introduced into a river system to trace water movement and assess pollution levels. Results indicated that the dye effectively highlighted contamination pathways, providing critical data for environmental management strategies .
Mechanism of Action
Fluorescein exerts its effects through its ability to absorb light at specific wavelengths (465-490 nm) and emit light at longer wavelengths (520-530 nm). This fluorescence property allows it to be used as a tracer and diagnostic tool. The molecular targets and pathways involved include interactions with cellular structures and molecules, enabling the visualization of biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorescein derivatives and analogs are tailored for specific applications by modifying substituents on the xanthene core. Below is a comparative analysis:
Structural Analogs
Table 1 : Structural modifications and functional outcomes of this compound derivatives.
Functional Comparisons
- Brightness and Contrast : this compound outperforms proflavine in microendoscopic imaging due to higher quantum yield (QY ≈ 0.93 vs. QY ≈ 0.3 for proflavine) .
- pH Sensitivity : Fluorinated derivatives (e.g., Oregon Green) exhibit pKa values ~4.5–6.0, making them suitable for acidic environments compared to this compound (pKa ≈ 6.4) .
- Targeted Delivery : Folate-fluorescein conjugates (e.g., FA-1-FITC) enable receptor-specific cell labeling, unlike free this compound, which lacks targeting .
Medical Diagnostics
- Retinal Imaging : Ultra-widefield this compound angiography (UWFA) detects capillary leakage in patients with multiple retinal holes, correlating with spherical equivalent refractive errors (r = -0.275, p = 0.021) .
- Tumor Targeting : Folate-fluorescein conjugates achieve receptor-dependent labeling at 70 nM concentrations, persisting for 72 hours in vitro .
Antimicrobial Activity
- Rose Bengal and Eosin B inhibit SecA ATPase with IC₅₀ values of 0.8 µM and 1.2 µM, respectively, by occupying the ATP-binding site .
Analytical Chemistry
- DFT studies reveal that electron-donating groups (e.g., -NH₂ in FSA) reduce this compound’s HOMO-LUMO gap by 0.3 eV, enhancing fluorescence in polar solvents .
Biological Activity
Fluorescein is a synthetic organic compound widely recognized for its fluorescent properties, primarily used in various biological and medical applications. This article examines the biological activity of this compound, focusing on its cytotoxic effects, antibacterial properties, and its role as a fluorescent probe in biological research.
Chemical Structure and Properties
This compound (C₁₃H₁₁O₇S) is a xanthene dye characterized by its bright green fluorescence under UV light. Its structure comprises two phenolic groups linked by a central xanthene ring, which contributes to its photophysical properties. The compound is soluble in water and exhibits pH-dependent fluorescence, making it suitable for various biological applications.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic potential of this compound, particularly upon photoactivation. Research conducted on HepG2 human hepatoblastoma cells demonstrated that this compound can significantly reduce cell viability when irradiated, leading to a decrease of approximately 30% at concentrations ranging from 75 to 2400 μM. This reduction in viability was found to be dependent on cellular oxygen levels, indicating that this compound's photochemical reactions can impact metabolic processes within cells .
Table 1: Cytotoxicity of this compound on HepG2 Cells
Concentration (μM) | Cell Viability (%) | Oxygen Concentration |
---|---|---|
75 | 85 | Normal |
240 | 70 | Normal |
1200 | 50 | Low |
2400 | 30 | Low |
Antibacterial Activity
This compound derivatives have been explored for their antibacterial properties. Studies indicate that modifying this compound by appending lipophilic alkyl chains enhances its efficacy against various bacterial strains, including Bacillus subtilis. For instance, the this compound decyl ester has shown significant antibacterial activity by depolarizing bacterial membranes and inhibiting growth effectively .
Table 2: Antibacterial Efficacy of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound Decyl Ester | Bacillus subtilis | 0.5 μg/mL |
MitoFluo | Staphylococcus aureus | 0.2 μg/mL |
Tol-MitoFluo | Escherichia coli | 0.1 μg/mL |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Photodynamic Activity : Upon irradiation, this compound generates reactive oxygen species (ROS), such as singlet oxygen (), which can induce oxidative stress and cell death in certain cancer cells .
- Membrane Depolarization : this compound derivatives act as protonophoric uncouplers, disrupting mitochondrial membrane potential and leading to energy depletion in bacterial cells .
- Cell Cycle Arrest : Studies have shown that this compound can cause cell cycle arrest in the G2 phase, further contributing to its cytotoxic effects .
Case Studies
Several case studies illustrate the diverse applications of this compound in biological research:
- Fluorescence-Guided Surgery : this compound is utilized in fluorescence-guided surgical techniques to enhance the visualization of tumors during operations, improving surgical outcomes .
- Anticancer Research : Investigations into the use of this compound as a photosensitizer for cancer therapies are ongoing, with promising results indicating its potential to selectively target and destroy cancerous cells through photodynamic therapy .
- Bioconjugation Applications : this compound's ability to form stable bioconjugates makes it valuable for tracking biological processes in live cells, particularly in studying cellular uptake and localization .
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments using fluorescein as a fluorescent probe?
this compound’s utility depends on its derivatization, environmental conditions (e.g., pH, solvent polarity), and detection parameters. Researchers should:
- Select this compound derivatives (e.g., this compound isothiocyanate, FITC) based on target biomolecule reactivity .
- Control for pH-dependent quantum yield variations (e.g., this compound’s fluorescence quenches below pH 6.5) by buffering experimental systems .
- Validate detection limits using spectrophotometric or fluorometric calibration curves, ensuring alignment with instrument sensitivity .
Q. How can researchers optimize this compound’s quantum yield in varying pH conditions?
this compound’s fluorescence intensity peaks at pH 7–9 due to its dianion form. Methodological steps include:
- Pre-calibrating pH buffers (e.g., Tris-HCl, phosphate) to maintain stability during imaging or kinetic assays .
- Using ratiometric measurements with pH-insensitive reference dyes (e.g., rhodamine B) to normalize signals in dynamic environments .
Q. What methodologies are recommended for quantifying this compound leakage in cellular imaging studies?
To assess leakage from labeled vesicles or cells:
- Perform time-lapse microscopy with controlled temperature and photobleaching corrections .
- Use fluorescence recovery after photobleaching (FRAP) or quenching agents (e.g., iodide) to differentiate leakage from environmental interactions .
Advanced Research Questions
Q. How can contradictory results in this compound-based binding affinity studies be systematically resolved?
Contradictions often arise from uncontrolled variables (e.g., ionic strength, competing ligands). A structured approach involves:
- Conducting systematic reviews to identify methodological inconsistencies (e.g., buffer composition, temperature) across studies .
- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental protocols, ensuring reproducibility .
- Replicating experiments under standardized conditions, with blinded data analysis to minimize bias .
Q. What advanced synthesis techniques enable functionalization of this compound for targeted molecular sensing?
this compound derivatives can be tailored for specific applications via:
- Phosphonate functionalization : Enhances metal ion chelation for detecting cysteine/homocysteine in biological samples (e.g., this compound diphosphonate) .
- Click chemistry : Enables site-specific conjugation to antibodies or nanoparticles, improving target specificity .
- Computational modeling : Predicts steric and electronic effects of substitutions (e.g., halogenation) on fluorescence efficiency .
Q. What computational approaches validate experimental data in this compound photostability studies?
Integrate experimental and computational workflows:
- Perform time-dependent density functional theory (TD-DFT) to model excited-state behavior and predict photodegradation pathways .
- Compare simulated spectra (e.g., UV-Vis, fluorescence) with empirical data to identify discrepancies caused by solvent effects or impurities .
Q. Methodological Frameworks and Tools
- PICO Framework : For clinical applications, structure questions around Population (e.g., cell type), Intervention (this compound conjugate), Comparison (alternative probes), and Outcome (signal-to-noise ratio) .
- Data Contradiction Analysis : Use meta-analytical tools (e.g., PRISMA guidelines) to synthesize findings from heterogeneous studies, emphasizing variables like dye concentration and excitation wavelengths .
Properties
IUPAC Name |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHRKFJIUUOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
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Molecular Formula |
C20H12O5 | |
Record name | FLUORESCEIN | |
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Related CAS |
518-47-8 (di-hydrochloride salt), 6417-85-2 (di-potassium salt) | |
Record name | Fluorescein [USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID0038887 | |
Record name | Fluorescein | |
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Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
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Physical Description |
Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light., Yellowish-red to red solid; [Merck Index] Orange powder; [MSDSonline], Solid | |
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Record name | Fluorescein | |
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Record name | Fluorescein | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol, diethyl ether; very soluble in acetone; soluble in pyridine, methanol, Insoluble in benzene, chloroform, ether. Soluble in hot alcohol or glacial acetic acid; also soluble in alkali hydroxides or carbonates with a bright green fluorescence appearing red by transmitted light., In water, 50 mg/L at 20 °C, 2.55e-02 g/L | |
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Record name | Fluorescein | |
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Mechanism of Action |
Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology. Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm. The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas. It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram. Topical fluorescein is a useful tool in the diagnosis of corneal abrasions, corneal ulcers, herpetic corneal infections, and dry eye. Fluorescein angiography is used to diagnose and categorize macular degeneration, diabetic retinopathy, inflammatory intraocular conditions, and intraocular tumors., Fluorescein sodium responds to electromagnetic radiation and light between the wavelengths of 465-490 nm and fluoresces, i.e., emits light at wavelengths of 520-530 nm. Thus, the hydrocarbon is excited by blue light and emits light that appears yellowish-green. Following intravenous injection of fluorescein sodium in an aqueous solution, the unbound fraction of the fluorescein can be excited with a blue light flash from a fundus camera as it circulates through the ocular vasculature, and the yellowish green fluorescence of the dye is captured by the camera. In the fundus, the fluorescence of the dye demarcates the retinal and/or choroidal vasculature under observation, distinguishing it from adjacent areas/structures. /Fluorescein sodium/ | |
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Impurities |
2-(2-4,dihydroxybenzoyl)benzoic acid, Phthalic acid, Resorcinol | |
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Color/Form |
Red, orthorhombic prisms, Yellowish-red to red powder, Orange-red, crystalline powder | |
CAS No. |
2321-07-5, 518-45-6 | |
Record name | FLUORESCEIN | |
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Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |
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Record name | Fluorescein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 554 °F. In sealed tube, melts at 597-601 °F with decomposition (NTP, 1992), 315 °C (decomposes), 315 °C | |
Record name | FLUORESCEIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20409 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluorescein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUORESCEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluorescein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.